molecular formula C21H22N6O4 B2631582 N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898630-24-5

N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2631582
CAS No.: 898630-24-5
M. Wt: 422.445
InChI Key: KIBSOYVESYHNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a benzo[d][1,3]dioxol-5-yl group at the N2 position, a 4-methoxyphenyl group at the N4 position, and a morpholino moiety at the C6 position. Its synthesis likely involves multi-step nucleophilic substitutions on the triazine ring, leveraging reagents like HBTU and bases such as Hunig’s base, as seen in analogous morpholino-triazine syntheses .

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-yl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O4/c1-28-16-5-2-14(3-6-16)22-19-24-20(26-21(25-19)27-8-10-29-11-9-27)23-15-4-7-17-18(12-15)31-13-30-17/h2-7,12H,8-11,13H2,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBSOYVESYHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and proteases, by binding to their active sites and modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the enzyme’s active site. These interactions can lead to the inhibition of enzyme activity, which is crucial for studying enzyme function and developing therapeutic inhibitors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the phosphorylation of key signaling proteins, thereby modulating pathways such as the MAPK/ERK and PI3K/Akt pathways. Additionally, this compound can alter gene expression profiles by affecting transcription factors and epigenetic regulators, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation. This binding often involves key residues in the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products. These degradation products can have different biological activities compared to the parent compound. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in gene expression, which are important considerations for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular pathways without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity, nephrotoxicity, and hematological abnormalities have been observed. These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II biotransformation reactions. In phase I metabolism, the compound undergoes oxidation and hydrolysis mediated by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can be further conjugated with glutathione, glucuronic acid, or sulfate in phase II metabolism, leading to the formation of more water-soluble metabolites that are excreted from the body. The interactions with metabolic enzymes and cofactors are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation. The distribution of the compound within tissues is also affected by its lipophilicity and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific organelles. The localization within the nucleus allows it to interact with transcription factors and chromatin, influencing gene expression. In the cytoplasm, it can modulate signaling pathways and enzyme activity, while in the mitochondria, it can affect cellular metabolism and energy production.

Biological Activity

N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. Its unique structure, featuring a triazine core with various functional groups, suggests significant potential for diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H22N6O3C_{20}H_{22}N_{6}O_{3} and its structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Morpholino group : Often associated with improved pharmacokinetic properties.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes:

  • Reaction of dimethyl cyanocarbonodithioimidate with guanidine derivatives in solvents like methanol or ethanol.
  • Formation of the triazine structure , followed by purification processes such as recrystallization.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Several studies have shown that triazine derivatives possess significant anticancer properties. For example:
    • In vitro studies demonstrated IC50 values of 0.20 μM for A549 (lung cancer), 1.25 μM for MCF-7 (breast cancer), and 1.03 μM for HeLa (cervical cancer) cell lines .
    • Mechanistic studies revealed that these compounds can inhibit key signaling pathways involved in cancer proliferation and survival.

Comparative Analysis with Similar Compounds

A comparison table highlights the unique aspects of this compound against other triazine derivatives:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N1-(7-Chloroquinolin-4-yl)-N3-ferrocenyl-2,2-dimethylpropanediamineQuinoline baseAntimicrobialContains ferrocenyl moiety
N5 -(7-Chloroquinolin-4-yl)-N2 -(2-(piperidin-1-yl)ethyl)benzoxazoleBenzoxazole derivativeAnticancerPiperidinyl substitution
This compound Triazine with dioxole and morpholinoAnticancerUnique combination of substituents

The mechanism of action for this compound primarily involves:

  • Inhibition of Protein Kinase Signaling : The compound has been shown to inhibit key proteins involved in cell growth and survival pathways.
  • Induction of Apoptosis : Studies indicate that it can promote apoptotic pathways in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

Several case studies have further elucidated the biological efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines (A549 and MCF-7), treatment with N2-(benzo[d][1,3]dioxol-5-y)-N4-(4-methoxyphenyl)-6-morpholino resulted in significant cell death compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of this compound when combined with standard chemotherapeutics like doxorubicin. Results showed enhanced cytotoxicity against resistant cancer cell lines.

Comparison with Similar Compounds

Structural Features of the Target Compound

The compound’s structure combines three distinct functional groups:

  • Benzo[d][1,3]dioxol-5-yl : A fused bicyclic ether system providing electron-rich aromaticity.
  • 4-Methoxyphenyl : A methoxy-substituted aryl group contributing to lipophilicity and π-π interactions.
  • Morpholino: A saturated six-membered ring with oxygen and nitrogen, enhancing solubility and hydrogen-bonding capacity.

This combination distinguishes it from simpler triazine derivatives and may confer unique physicochemical properties, such as enhanced stability or binding affinity.

Comparison with Morpholino-Containing Triazines

Key comparisons include:

Compound Name Substituents (Position) Key Properties Reference
Target Compound N2: benzo[d][1,3]dioxol-5-yl; N4: 4-methoxyphenyl; C6: morpholino High polarity, potential kinase affinity
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine C6: morpholino; C4: Cl; N2,N4: diethyl Lower solubility due to chloro group
4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives C4,C6: morpholino Enhanced solubility, kinase inhibition

Key Findings :

  • Bis-morpholino derivatives (e.g., from ) exhibit higher solubility but lack the aromatic diversity of the target compound .

Comparison with Benzo-Fused Heterocyclic Substituents

Benzo-fused substituents are common in triazines to modulate electronic and steric effects:

Compound Name Heterocyclic Group Key Data Reference
Target Compound Benzo[d][1,3]dioxol-5-yl IR: NH₃/C=O peaks; NMR: δ 6.8–7.2 (aromatic)
N2-(2-Methoxyphenyl)-6-(3-methyl-2-benzofuranyl)-1,3,5-triazine-2,4-diamine Benzofuranyl Higher lipophilicity; m.p. 240°C

Key Findings :

  • Benzo[d][1,3]dioxol derivatives (e.g., 3o in ) show distinct IR/NMR profiles due to ether linkages, contrasting with benzofuranyl’s fused oxygen-free structure .
  • The target’s methoxyphenyl group (para-substituted) may improve metabolic stability compared to ortho-substituted analogs .

Influence of Methoxyphenyl Position

The position of methoxy substitution on the phenyl ring significantly impacts properties:

Compound Name Methoxyphenyl Position Key Observations Reference
Target Compound Para (4-methoxy) Enhanced resonance stabilization
N2-(2-Methoxyphenyl)-6-(3-methyl-2-benzofuranyl)-1,3,5-triazine-2,4-diamine Ortho (2-methoxy) Steric hindrance near triazine core

Key Findings :

  • Para-substitution minimizes steric clashes, favoring planar conformations critical for target engagement.

Substituent Effects on Triazine Core

The electronic nature of substituents influences reactivity and stability:

Substituent Type Example Compounds Impact on Triazine Core Reference
Electron-withdrawing (e.g., NO₂, Cl) 4-Chloro-triazines () Increased electrophilicity, reactivity
Electron-donating (e.g., NH₂, OCH₃) Target Compound Stabilized resonance, reduced reactivity

Key Findings :

  • The target’s amino and methoxy groups donate electrons, reducing electrophilicity compared to chloro derivatives .

Key Findings :

  • The target’s synthesis likely parallels ’s use of coupling agents but diverges in precursor handling (e.g., unstable diamines requiring immediate use ).

Q & A

Q. What are the established synthesis routes for N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?

The compound is typically synthesized via nucleophilic substitution on a triazine core. A common approach involves reacting cyanuric chloride sequentially with benzo[d][1,3]dioxol-5-amine, 4-methoxyaniline, and morpholine under reflux in polar aprotic solvents (e.g., 1,4-dioxane). Temperature control (0–5°C for initial substitutions, then 80–100°C for later steps) and stoichiometric ratios are critical to minimize byproducts. Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are optimal for structural characterization of this triazine derivative?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm substituent positions and hydrogen bonding.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography to resolve stereoelectronic effects of the benzo[d][1,3]dioxole and methoxyphenyl groups.
  • HPLC-PDA to assess purity (>95% is typical for bioactive studies) .

Q. What are the solubility profiles of this compound in common laboratory solvents?

The compound exhibits limited solubility in aqueous buffers but dissolves readily in DMSO, DMF, and dichloromethane. For biological assays, stock solutions are prepared in DMSO (10–50 mM) and diluted in buffered media (<1% DMSO final concentration). Co-solvents like cyclodextrins or PEG-400 can enhance aqueous solubility for in vivo studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this triazine derivative?

SAR studies require systematic substitution of the triazine core:

  • Replace the benzo[d][1,3]dioxol-5-yl group with other electron-rich aromatics (e.g., 3,4-dimethoxyphenyl) to probe π-π stacking interactions.
  • Modify the morpholino group to piperazine or thiomorpholine to assess steric/electronic effects on target binding.
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities against kinases or GPCRs, followed by in vitro validation .

Q. What strategies resolve contradictions in reported bioactivity data across similar triazine derivatives?

Discrepancies often arise from substituent-specific effects or assay conditions. For example:

  • Fluorinated phenyl groups (e.g., 3-fluorophenyl) may enhance kinase inhibition but reduce solubility, leading to false negatives in cell-based assays.
  • Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (e.g., SPR for binding kinetics) .

Q. How can target identification be systematically approached for this compound?

Employ multi-omics strategies:

  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify interacting proteins.
  • CRISPR-Cas9 screening : Genome-wide knockout libraries can reveal synthetic lethal partners.
  • Thermal shift assays : Monitor protein thermal stability changes upon compound binding to pinpoint targets .

Q. What experimental designs mitigate solubility-limited pharmacokinetics in preclinical studies?

  • Prodrug modification : Introduce hydrolyzable esters or amides at the morpholino group to enhance bioavailability.
  • Nanoparticle encapsulation : Use PLGA or lipid-based carriers to improve circulation half-life.
  • Microsomal stability assays : Assess metabolic degradation pathways (CYP450 isoforms) to guide structural optimization .

Q. How should researchers address stability issues during long-term storage?

  • Store lyophilized powder at −80°C under argon to prevent oxidation of the morpholino group.
  • For solutions, avoid light exposure (use amber vials) and buffer at pH 6–7 to minimize hydrolysis.
  • Monitor degradation via LC-MS every 6 months; >10% degradation warrants reformulation .

Methodological Considerations

Q. What computational tools are recommended for mechanistic studies of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites (e.g., electrophilic triazine carbons).
  • Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM or GROMACS force fields.
  • QSAR models : Train on datasets of triazine analogs to predict ADMET properties .

Q. How can purification challenges due to byproduct formation be overcome?

  • Flash chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) with silica gel.
  • Countercurrent chromatography (CCC) : Effective for separating polar byproducts without column fouling.
  • Crystallization screening : Optimize solvent pairs (e.g., EtOH/water) via high-throughput robotic platforms .

Q. What in vitro/in vivo models are suitable for toxicity evaluation?

  • In vitro : HepG2 cells for hepatotoxicity; hERG assay for cardiotoxicity.
  • In vivo : Zebrafish embryos (FET assay) for acute toxicity; rodent models (e.g., Sprague-Dawley rats) for subchronic dosing (28 days) with histopathology endpoints .

Q. How can synthetic yields be optimized without compromising purity?

  • Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours).
  • Use flow chemistry for precise control of exothermic steps (e.g., cyanuric chloride reactions).
  • Catalyze substitutions with DMAP or KI to accelerate kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.